BenchChemオンラインストアへようこそ!

1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide

Chemical Biology Medicinal Chemistry Assay Development

1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide is a synthetic piperidine derivative (C13H14FN3O, MW 247.27 g/mol) characterized by a 2-cyano-3-fluorophenyl moiety at the piperidine nitrogen and a primary carboxamide at the 4-position. It is offered as a research chemical for early-stage medicinal chemistry and chemical biology workflows.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
Cat. No. B14913115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=C(C(=CC=C2)F)C#N
InChIInChI=1S/C13H14FN3O/c14-11-2-1-3-12(10(11)8-15)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-7H2,(H2,16,18)
InChIKeyULUBUCYVLARITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide (CAS 262433-40-9)? A Sourcing & Identity Primer


1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide is a synthetic piperidine derivative (C13H14FN3O, MW 247.27 g/mol) characterized by a 2-cyano-3-fluorophenyl moiety at the piperidine nitrogen and a primary carboxamide at the 4-position. It is offered as a research chemical for early-stage medicinal chemistry and chemical biology workflows . The compound is typically supplied at 98% purity, with computed properties including a LogP of 1.40 and a Topological Polar Surface Area (TPSA) of 70.12 Ų, suggesting moderate lipophilicity and balanced polar character suitable for CNS drug-like space exploration .

Procurement Risk: Why 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide Analogs Are Not Interchangeable


Substitution with seemingly similar compounds—such as the carboxylic acid analog (CAS 1260803-27-7) [1] or N-alkylated derivatives like N-[1-(2-cyano-3-fluorophenyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 1223541-83-0) —introduces significant risks. The specific 3-fluoro-2-cyano substitution pattern and the unsubstituted carboxamide group dictate distinct hydrogen-bonding networks, logD, and metabolic stability profiles. Without comparative data in the user's specific assay, generic replacement with a positional isomer or functional group variant is not scientifically valid, as even subtle changes in fluorine position can drastically alter target engagement and clearance [2]. The quantitative data below provides the initial framework for predicting such failure.

Quantitative Evidence Guide for 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide Procurement Decisions


Purity Specification: 98% Baseline vs. Unspecified Analog Purity

The target compound is commodity-specified at 98% purity . The direct carboxylic acid analog (CAS 1260803-27-7) is frequently listed without a purity specification from comparable vendors, introducing uncertainty in quantitative structure-activity relationship (QSAR) studies and biological replicates where impurities can act as confounding agonists/antagonists [1].

Chemical Biology Medicinal Chemistry Assay Development

Lipophilicity: Quantitative LogP Differentiation from the Carboxylic Acid Scaffold

The compound's computed LogP is 1.40 . Its closest available analog, the carboxylic acid derivative (CAS 1260803-27-7), is expected to have a significantly lower LogD7.4 (estimated approximately -0.5 to -1.0) due to ionization of the acid function at physiological pH, based on standard fragment-based calculations (KLOGP) [1]. This difference of over ~2 log units directly impacts passive membrane permeability and CNS penetration potential.

ADME Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Comparison

The target compound's TPSA is 70.12 Ų , which falls comfortably within the widely accepted threshold of <90 Ų for favorable CNS penetration [1]. The N-cyclopropyl amide analog (CAS 1223541-83-0) is expected to have a nearly identical TPSA (~70-73 Ų), but the addition of the cyclopropyl group increases molecular weight and rotatable bonds, potentially reducing ligand efficiency and the probability of a favorable CNS MPO score. This positions the primary carboxamide as the more fragment-efficient choice for CNS library design.

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Hydrogen-Bond Donor (HBD) Count and Synthetic Tractability vs. Carboxylic Acid Bioisostere

The target compound possesses a single hydrogen-bond donor (HBD) count . In contrast, the carboxylic acid analog (CAS 1260803-27-7) has an HBD count of 1 (the acid proton), but the strong acidity (pKa ~4) can lead to substantial plasma protein binding and poor oral absorption. The carboxamide is a well-established carboxylic acid bioisostere, offering potency retention with improved pharmacokinetic profiles in historical matched-pair analyses [1]. This makes the amide the superior procurement choice when the goal is to replace a carboxylic acid lead without incurring the associated ADME liabilities.

Medicinal Chemistry Bioisostere Synthetic Chemistry

Application Scenarios for 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide in Scientific Procurement


CNS Lead Optimization: Replacing a Carboxylic Acid Fragment

When a program's lead series features a carboxylic acid moiety (e.g., 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylic acid) that is limiting CNS penetration, procuring the target carboxamide provides a direct, commercially available bioisostere. As shown in Section 3, this swap neutralizes the charge (HBD profile preserved) and retains a CNS-favorable TPSA of 70.12 Ų while leveraging the well-documented ADME advantages of amide over acid in matched-pair analyses [1].

Parallel Library Synthesis: Purity-Validated Core Scaffold

For medicinal chemists executing a parallel amide coupling or diversification library, the specified 98% purity of the starting piperidine-4-carboxamide scaffold is critical. Using a competitor's analog with unspecified or lower purity risks introducing impurities that can form byproducts, complicate LC-MS purification, and distort biological screening data, directly undermining the SAR cycle.

Fragment-Based Drug Discovery (FBDD): Property-Differentiated Building Block

In FBDD, minimal molecular complexity is key. This compound (MW 247.27) offers an optimal balance of LogP (1.40) and TPSA (70.12 Ų) that aligns with 'Rule of 3' fragment guidelines [2]. It is differentiated from the N-cyclopropyl analog (CAS 1223541-83-0) by its lower molecular weight, making it a more efficient starting point for fragment growth with better control over ligand efficiency metrics (LE > 0.3 kcal/mol per heavy atom).

Chemical Probe Synthesis: Validating Target Engagement with a Defined Tool

When synthesizing a chemical probe (e.g., a PROTAC linker or a fluorescent derivative), the primary carboxamide handle provides a single, well-defined point for further functionalization, unlike the carboxylic acid which may require protection/deprotection steps. The established purity and computed properties provide a transparent starting point for probe validation studies requiring target engagement data.

Quote Request

Request a Quote for 1-(2-Cyano-3-fluorophenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.